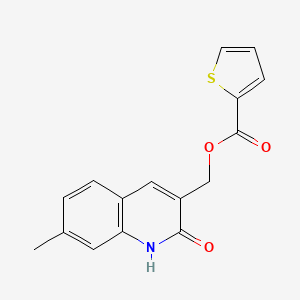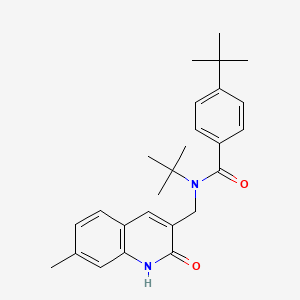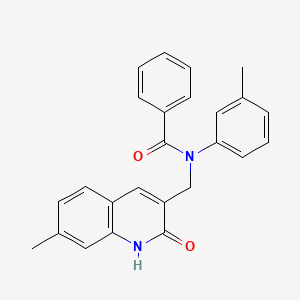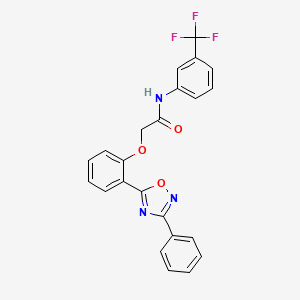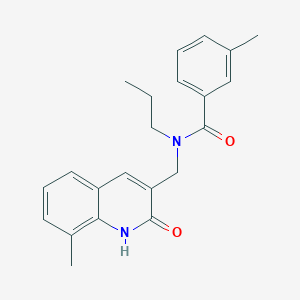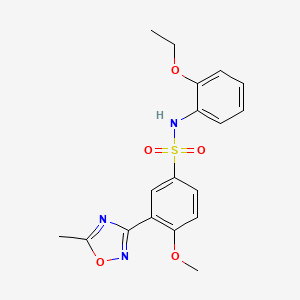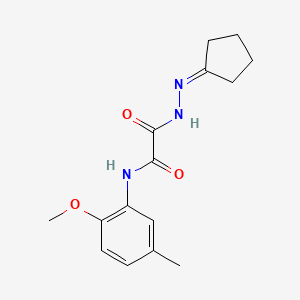
N-(2-hydroxyethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide, commonly known as HMEM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HMEM belongs to the class of amides and has a molecular formula of C13H20N2O3. It is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
The exact mechanism of action of HMEM is not fully understood. However, it is believed that HMEM exerts its therapeutic effects by modulating various signaling pathways in the body. HMEM has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. HMEM also activates the Nrf2/ARE signaling pathway, which is responsible for the regulation of antioxidant genes.
Biochemical and Physiological Effects:
HMEM has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. HMEM has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, HMEM has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of HMEM is its relatively low toxicity. HMEM has been shown to be well-tolerated in animal models, with no significant adverse effects observed. Additionally, HMEM is relatively easy to synthesize, making it a cost-effective compound for use in laboratory experiments. However, one limitation of HMEM is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on HMEM. One area of interest is the development of HMEM-based therapies for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of HMEM and to identify potential molecular targets for HMEM-based therapies. Finally, the development of more water-soluble HMEM derivatives could improve the efficacy and ease of administration of HMEM-based therapies.
Méthodes De Synthèse
The synthesis of HMEM involves the reaction of 2-hydroxyethylamine with 2-methoxy-5-methylbenzoyl chloride in the presence of a base catalyst. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization. The overall yield of HMEM is around 70%.
Applications De Recherche Scientifique
HMEM has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antioxidant properties. HMEM has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, HMEM has been studied for its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N'-(cyclopentylideneamino)-N-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10-7-8-13(21-2)12(9-10)16-14(19)15(20)18-17-11-5-3-4-6-11/h7-9H,3-6H2,1-2H3,(H,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSRCGFEJLNKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NN=C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

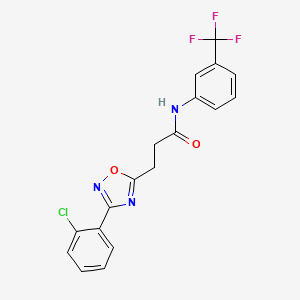


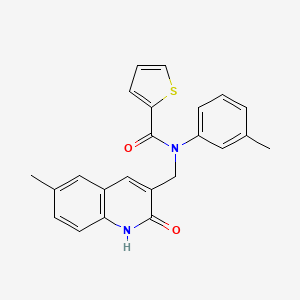
![5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B7692373.png)
